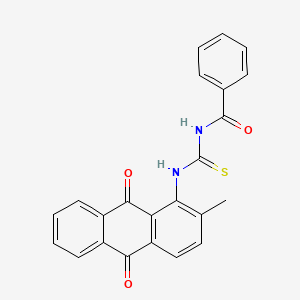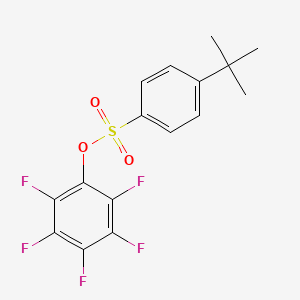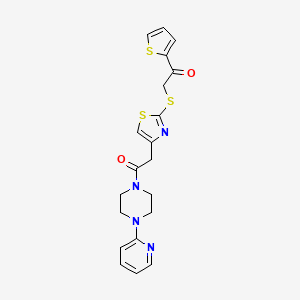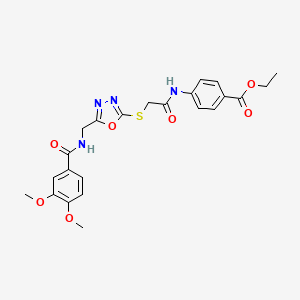
6-(4-(4-fluorophenyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It is a part of a class of compounds known as triazole-pyrimidine hybrids, which have been studied for their potential neuroprotective and anti-neuroinflammatory properties .
Synthesis Analysis
The synthesis of such compounds involves the design and characterization of a series of novel triazole-pyrimidine-based compounds . The process includes cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound, like other triazole-pyrimidine hybrids, is characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include aza-Michael addition between diamine and the in situ generated sulfonium salt .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be analyzed using various techniques such as gas chromatography, mass spectrometry, infrared spectroscopy, and high-pressure liquid chromatography .Wissenschaftliche Forschungsanwendungen
Synthesis and Antagonist Activity
A significant application of derivatives similar to the specified chemical structure involves their synthesis and evaluation for biological activities, particularly as antagonists to certain receptors. For instance, Watanabe et al. (1992) synthesized a series of bicyclic derivatives, including 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, which showed potent 5-HT2 antagonist activity. These compounds, due to their structural features, exhibited greater antagonist activity compared to known compounds like ritanserin, without showing alpha 1 antagonist activity in vivo (Watanabe et al., 1992).
Luminescent Properties and Photo-induced Electron Transfer
Derivatives of piperazine substituted naphthalimide, which share structural similarities with the compound , have been synthesized and studied for their luminescent properties and potential photo-induced electron transfer (PET) capabilities. Gan et al. (2003) found that these compounds exhibit fluorescence quantum yields that vary with pH, indicating their usefulness as pH probes in scientific research (Gan et al., 2003).
Antiviral and Antibacterial Applications
Compounds with the diketopiperazine structure, isolated from marine-derived actinomycetes, have shown moderate to potent antiviral activities. Wang et al. (2013) reported on five new diketopiperazine derivatives with modest to potent antivirus activity against the influenza A (H1N1) virus. This highlights the potential of these compounds, including those structurally related to 6-(4-(4-fluorophenyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione, in contributing to the development of new antiviral agents (Wang et al., 2013).
Herbicidal Activity
The synthesis of novel herbicidal 1-phenyl-piperazine-2,6-diones by Li et al. (2005) underscores the chemical's utility in agriculture. Their research demonstrated the preparation of these compounds via a new synthetic route, with certain derivatives showing significant herbicidal activity. This application illustrates the compound's potential use in developing new herbicides (Li et al., 2005).
Wirkmechanismus
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function . This inhibition results in changes in the transport of nucleosides across the cell membrane, affecting cellular functions that rely on these molecules .
Biochemical Pathways
Given its target, it likely impacts pathways involving nucleotide synthesis and adenosine function . Downstream effects could include altered DNA replication, RNA transcription, and cellular energy metabolism.
Result of Action
The molecular and cellular effects of the compound’s action would be dependent on its inhibitory effects on ENTs. By inhibiting these transporters, the compound could potentially disrupt nucleotide synthesis and adenosine function, leading to various cellular effects .
Eigenschaften
IUPAC Name |
6-[4-(4-fluorophenyl)piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O2/c1-18-14(21)10-13(17-15(18)22)20-8-6-19(7-9-20)12-4-2-11(16)3-5-12/h2-5,10H,6-9H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLWWDFVIGFWRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

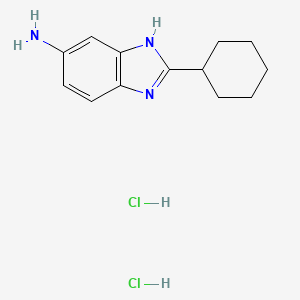
![N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2845072.png)
![3-(4-Fluorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2845073.png)
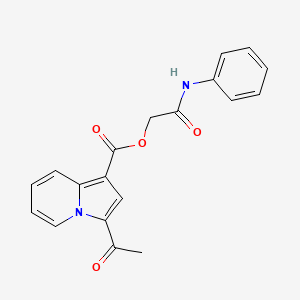
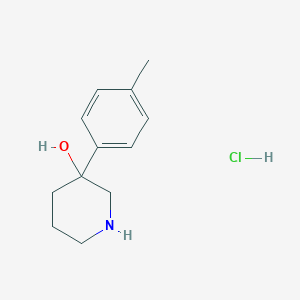
![1-(4-chlorophenyl)-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide](/img/structure/B2845078.png)
![3-[[1-[(2-Chlorophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2845079.png)
![7-chloro-N-(2-cyclohex-1-en-1-ylethyl)-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2845080.png)
